BenchChemオンラインストアへようこそ!

(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

CB1 receptor Binding affinity Ki

(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone (CAS 914458-39-2, also designated JWH-308) is a synthetic cannabinoid belonging to the naphthoylpyrrole structural class. This compound is a potent agonist at both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2), with a reported binding affinity (Ki) of 41 ± 1 nM at CB1 and 33 ± 2 nM at CB2, translating to a modest CB2 selectivity of approximately 1.24-fold.

Molecular Formula C26H24FNO
Molecular Weight 385.5 g/mol
CAS No. 914458-39-2
Cat. No. B1387596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
CAS914458-39-2
Molecular FormulaC26H24FNO
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C=C1C2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C26H24FNO/c1-2-3-6-16-28-18-21(17-25(28)20-12-14-22(27)15-13-20)26(29)24-11-7-9-19-8-4-5-10-23(19)24/h4-5,7-15,17-18H,2-3,6,16H2,1H3
InChIKeyPJNACIYIFHTDCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone (CAS 914458-39-2): Procurement-Grade Baseline for a Synthetic Cannabinoid Research Tool


(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone (CAS 914458-39-2, also designated JWH-308) is a synthetic cannabinoid belonging to the naphthoylpyrrole structural class [1]. This compound is a potent agonist at both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2), with a reported binding affinity (Ki) of 41 ± 1 nM at CB1 and 33 ± 2 nM at CB2, translating to a modest CB2 selectivity of approximately 1.24-fold [2]. As a research chemical, it is supplied by specialty vendors at assay-grade purities and is intended exclusively as an analytical reference standard or a pharmacological probe for in vitro and in vivo cannabinoid system investigations .

Why Generic Substitution Fails for (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone (914458-39-2): Selecting the Right Tool for Cannabinoid Research


The generic substitution of synthetic cannabinoids is a high-risk procurement decision because minor structural modifications within the naphthoylindole and naphthoylpyrrole families generate profound, non-linear shifts in both CB1/CB2 receptor binding affinity and functional selectivity. Compounds within the JWH series exhibit Ki values spanning over two orders of magnitude, from sub-nanomolar to hundreds of nanomolar, alongside dramatic inversions in CB1/CB2 subtype preference [1]. For instance, JWH-018 and JWH-073 share a naphthoylindole core but differ by a single carbon in their N-alkyl chain, resulting in a nearly 4-fold difference in CB1 binding affinity and a >10-fold difference in CB2 affinity [2]. Even compounds with identical molecular formulas, such as JWH-308 and JWH-309 (both naphthoylpyrroles), exhibit opposite selectivity profiles due solely to the position of a halogen substituent [3]. Consequently, substituting one JWH compound for another without accounting for these quantifiable differences can invalidate experimental outcomes, particularly in studies seeking to correlate receptor occupancy with downstream signaling, behavioral pharmacology, or structure-activity relationship (SAR) models.

Product-Specific Quantitative Evidence Guide for (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone (914458-39-2): Head-to-Head Comparator Data for Informed Procurement


CB1 Receptor Binding Affinity Compared to JWH-018: A 4.6-Fold Decrease Provides a Distinct Intermediate Potency Profile

The target compound, (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone (JWH-308), exhibits a CB1 receptor binding affinity (Ki) of 41 ± 1 nM in a standardized radioligand displacement assay using [3H]CP-55,940 on rat brain membranes [1]. This represents a 4.6-fold lower affinity compared to JWH-018, which has a reported Ki of 9.0 nM at the human CB1 receptor under comparable assay conditions [2]. This quantitative difference positions the target compound as a moderate-affinity CB1 agonist, providing a valuable intermediate tool between ultra-high-affinity probes like JWH-018 and low-affinity standards like Δ9-THC.

CB1 receptor Binding affinity Ki JWH-018 Synthetic cannabinoid

CB2 Receptor Profile Demonstrates Modest Selectivity, Contrasting with the Pronounced CB2 Bias of JWH-018 and CB1 Bias of JWH-073

The CB2 receptor binding affinity (Ki) for the target compound is 33 ± 2 nM, resulting in a CB1/CB2 selectivity ratio of approximately 1.24-fold in favor of CB2, as determined by [3H]CP-55,940 displacement [1]. This near-balanced selectivity stands in stark contrast to JWH-018, which displays a CB1/CB2 ratio of 3.06 (Ki CB1 = 9.0 nM, Ki CB2 = 2.94 nM, a 3.1-fold CB2 preference) , and JWH-073, which exhibits a CB1/CB2 ratio of 0.23 (8.9 nM at CB1 vs. 38 nM at CB2, a 4.3-fold CB1 preference) . The target compound therefore occupies a unique niche as a nearly equipotent, slightly CB2-preferring agonist.

CB2 receptor Selectivity CB1/CB2 ratio JWH-308 Cannabinoid probe

A Shared Scaffold but a 1.02-Fold Difference in CB1 Affinity: The Subtle Impact of a Fluorine Substituent in JWH-308 vs. JWH-309

JWH-308 and JWH-309 constitute a critical SAR pair. Both are naphthoylpyrroles with identical molecular formulas, differing only in the position of a fluorine atom on the phenyl ring. JWH-308 (4-fluorophenyl) exhibits a CB1 Ki of 41 ± 1 nM and a CB2 Ki of 33 ± 2 nM, conferring a CB2 selectivity of 1.24-fold. In contrast, JWH-309 (the positional isomer) has a CB1 Ki of 41 ± 3 nM and a CB2 Ki of 49 ± 7 nM, inverting the selectivity to 1.20-fold in favor of CB1 [1]. While the absolute CB1 affinities are statistically indistinguishable, the CB2 affinities differ by a factor of 1.48, and the selectivity profiles are qualitatively opposite. This pair demonstrates that even a conservative 'fluorine walk' can redirect receptor subtype preference without altering CB1 potency, providing a powerful matched-pair tool for probing the structural determinants of CB2 selectivity.

Structure-activity relationship Naphthoylpyrrole JWH-309 Fluorine substitution Halogen scan

Functional G-Protein Activation and Receptor Occupancy: Evidence from a Standardized Cannabinoid Profiling Panel

In a systematic cannabinoid pharmacology study, JWH-308 was evaluated in a standardized panel alongside structurally diverse synthetic cannabinoids. At the CB1 receptor, JWH-308 produced 60% of maximal G-protein activation relative to the reference full agonist CP 55,940, with a calculated activation coefficient of -2.6, indicating partial agonist behavior [1]. In contrast, JWH-018 functions as a full agonist at both CB1 and CB2 receptors with maximal efficacy approaching 100% of the reference standard . This partial agonist profile is functionally significant: partial agonists trigger a submaximal receptor response even at full receptor occupancy, potentially resulting in a ceiling effect that limits maximal on-target toxicity. This distinguishes JWH-308 from full-efficacy agonists like JWH-018 and positions it as a tool for studying ligand bias and graded receptor activation.

Functional activity G-protein activation Efficacy Receptor occupancy Cannabinoid profiling

Best Research and Industrial Application Scenarios for (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone (914458-39-2)


Investigations of CB2-Mediated Immunomodulation Requiring a Dual CB1/CB2 Agonist with Near-Equipotent Affinity

The target compound's near-balanced CB1/CB2 affinity (Ki 41 nM / 33 nM, selectivity ratio 1.24) [1] makes it a superior probe compared to strongly biased ligands like JWH-018 (3.1x CB2-selective) or JWH-073 (4.3x CB1-selective) [2]. For studies examining the interplay between CB1-mediated central effects and CB2-mediated immune modulation—where it is essential to activate both receptors simultaneously and to a comparable degree—this compound provides an unbiased pharmacological stimulus that cannot be achieved with highly subtype-selective alternatives.

SAR Studies Utilizing the JWH-308/JWH-309 Matched Pair to Deconvolute CB2 Selectivity Determinants

The JWH-308/JWH-309 pair offers a unique isomeric control for SAR investigations. Both compounds share identical CB1 affinity (Ki ~41 nM) but differ significantly in CB2 affinity (33 vs. 49 nM), leading to inversed subtype selectivity [1]. This enables researchers to attribute differential activity in functional or behavioral assays specifically to CB2 engagement, while holding CB1 pharmacology constant—a level of control unavailable with cross-class comparators. Laboratories focused on the rational design of CB2-selective therapeutics will find this matched pair indispensable.

Development of Bioanalytical Methods for Distinguishing Naphthoylpyrrole-Derived Synthetic Cannabinoids

As a naphthoylpyrrole, this compound occupies a distinct chemical class from the more prevalent naphthoylindoles (e.g., JWH-018, JWH-073) [1]. Forensic toxicology and clinical reference laboratories developing or validating mass spectrometry-based assays require authentic reference standards for each structural subclass to ensure chromatographic resolution and unambiguous identification. The pyrrole core and the para-fluorophenyl substituent generate unique MS/MS fragmentation patterns and GC retention indices that differentiate this compound from indole-based synthetic cannabinoids [3]. Procuring the authentic standard is essential for method validation and quality assurance/quality control (QA/QC) protocols.

Studies on the Relationship Between Intrinsic Efficacy and Cannabinoid-Induced Signaling Bias

The partial agonist profile of the target compound, with only 60% of maximal G-protein activation relative to the full agonist CP 55,940 at the CB1 receptor [1], renders it a valuable tool for investigating signaling bias. By comparing the downstream signaling signatures (e.g., G-protein vs. β-arrestin pathways) of a partial agonist (this compound) with those of a full agonist (e.g., JWH-018) at equivalent levels of receptor occupancy, researchers can deconvolute the contributions of intrinsic efficacy and ligand bias to cellular outcomes, a crucial step in the development of safer cannabinoid-based therapeutics [2].

Quote Request

Request a Quote for (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.